1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 1006348-48-6
Cat. No.: VC2527096
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006348-48-6 |
|---|---|
| Molecular Formula | C11H9ClN2O3 |
| Molecular Weight | 252.65 g/mol |
| IUPAC Name | 1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
| Standard InChI Key | WVNZTCDMZYDGSK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)Cl |
Introduction
1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a unique organic compound featuring a pyrazole ring substituted with a carboxylic acid group and a chlorophenoxy methyl group. Its molecular formula is C11H9ClN2O3, and it has a molecular weight of approximately 252.65 g/mol . This compound is of significant interest in various fields, including medicinal chemistry, agricultural chemistry, and material science, due to its distinct chemical and biological properties.
Synthesis Methods
The synthesis of 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves two main steps:
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Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
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Introduction of the Chlorophenoxy Methyl Group: This involves the reaction of the pyrazole derivative with 4-chlorophenol and formaldehyde under basic conditions.
Industrial production would likely involve optimizing these synthetic routes for high yield and purity, using techniques such as continuous flow reactors and advanced purification methods.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: Using strong oxidizing agents like potassium permanganate.
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Reduction: Using reducing agents such as lithium aluminum hydride.
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Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Amines in the presence of a base | Substituted pyrazole derivatives |
Scientific Research Applications
1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications:
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Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
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Agricultural Chemistry: It can be used in developing herbicides or pesticides.
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Material Science: It is utilized in synthesizing advanced materials with specific properties.
Biological Activity
This compound exhibits significant biological activities, including:
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Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.
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Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, making it relevant for conditions like arthritis.
Research Findings
Several studies have explored the biological activities of this compound. For example, a study demonstrated its potent antimicrobial activity against Staphylococcus aureus, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL. Additionally, in a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls.
Comparison with Similar Compounds
1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is distinct from other compounds like 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid due to its pyrazole ring and chlorophenoxy methyl group, which confer unique chemical and biological properties.
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